1,2,3,5,6,7-Hexabromonaphthalene
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Overview
Description
1,2,3,5,6,7-Hexabromonaphthalene is a brominated derivative of naphthalene, characterized by the presence of six bromine atoms attached to the naphthalene ring. This compound is known for its high molecular weight and density, making it a significant subject of study in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,3,5,6,7-Hexabromonaphthalene can be synthesized through the bromination of naphthalene. The process typically involves the use of bromine or bromine-containing reagents under controlled conditions to ensure selective bromination at the desired positions on the naphthalene ring .
Industrial Production Methods
Industrial production of this compound often involves large-scale bromination processes, where naphthalene is treated with bromine in the presence of a catalyst. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1,2,3,5,6,7-Hexabromonaphthalene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The compound can be reduced to form less brominated derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Major Products Formed
Substitution Reactions: Products include naphthalene derivatives with various functional groups replacing the bromine atoms.
Reduction Reactions: Products include partially brominated naphthalenes.
Scientific Research Applications
1,2,3,5,6,7-Hexabromonaphthalene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other brominated compounds.
Biology: Studied for its potential effects on biological systems, including its interactions with proteins and enzymes.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of flame retardants and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,2,3,5,6,7-Hexabromonaphthalene involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms play a crucial role in these interactions, often enhancing the compound’s binding affinity and specificity. The pathways involved include modulation of enzyme activity and disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4,6,7-Hexabromonaphthalene: Another brominated naphthalene derivative with similar properties but different bromination pattern.
1,2,3,4-Tetrabromonaphthalene: A less brominated derivative with distinct chemical and physical properties.
Uniqueness
1,2,3,5,6,7-Hexabromonaphthalene is unique due to its specific bromination pattern, which imparts distinct chemical reactivity and physical properties. This makes it particularly useful in applications requiring high bromine content and specific molecular interactions .
Properties
CAS No. |
33649-67-1 |
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Molecular Formula |
C10H2Br6 |
Molecular Weight |
601.5 g/mol |
IUPAC Name |
1,2,3,5,6,7-hexabromonaphthalene |
InChI |
InChI=1S/C10H2Br6/c11-5-1-3-4(8(14)9(5)15)2-6(12)10(16)7(3)13/h1-2H |
InChI Key |
BBKFJDUGJWLVGG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=C(C(=C1Br)Br)Br)C=C(C(=C2Br)Br)Br |
Origin of Product |
United States |
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